2-Fluoro-4-(morpholin-4-yl)aniline

Description

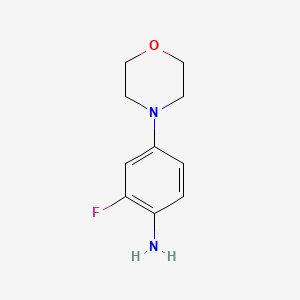

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIJMGVGJOUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288048 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209960-29-2 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(morpholin-4-yl)aniline: Synthesis, Applications, and Analysis

This guide provides a comprehensive technical overview of 2-Fluoro-4-(morpholin-4-yl)aniline, a key building block in modern pharmaceutical and materials science. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and applications.

Introduction and Structural Elucidation

2-Fluoro-4-(morpholin-4-yl)aniline, a substituted aniline derivative, is a molecule of significant interest due to its versatile chemical nature. It incorporates a fluorinated phenyl ring, a primary amine, and a morpholine moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of complex organic molecules.[1]

It is crucial to address a common point of confusion regarding the nomenclature and isomerism of this compound. While the user's query specifies "2-Fluoro-4-(morpholin-4-yl)aniline" (CAS No. 209960-29-2), a significant portion of the available literature and commercial supply is for the isomer 3-Fluoro-4-(morpholin-4-yl)aniline (CAS No. 93246-53-8).[1][2][3] This guide will primarily focus on the latter, more widely documented isomer, which is also known by its synonym, 4-(2-Fluoro-4-aminophenyl)morpholine.[1][4] The presence of the fluorine atom enhances the pharmacological profile of its derivatives, often improving metabolic stability and binding affinity.[2]

Physicochemical Properties

The physical and chemical properties of 3-Fluoro-4-(morpholin-4-yl)aniline are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂O | [1][2] |

| Molecular Weight | 196.22 g/mol | [1][2][4] |

| CAS Number | 93246-53-8 | [2][5] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Melting Point | 121-125 °C | [2][5] |

| Boiling Point | 364.9 ± 42.0 °C (Predicted) | [2][5] |

| Density | ~1.2 g/cm³ | [2][5] |

| Solubility | Soluble in Methanol and Chloroform | [5] |

| pKa | 6.53 ± 0.40 (Predicted) | [5] |

Synthesis Methodologies

The synthesis of 3-Fluoro-4-(morpholin-4-yl)aniline can be achieved through various routes. The choice of a particular method often depends on the desired scale, purity requirements, and available starting materials.

Reduction of a Nitroaromatic Precursor

A common and high-yielding laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-(2-fluoro-4-nitrophenyl)morpholine.[5] This method is favored for its efficiency and the relative ease of purification of the final product.

Experimental Protocol:

-

Dissolution: Dissolve 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol (approx. 28 mL per gram of starting material).[5]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 g per gram of starting material).[5]

-

Hydrogenation: Carry out the hydrogenation reaction at standard temperature and pressure (STP) for approximately 18 hours.[5] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[5]

-

Solvent Evaporation: Evaporate the filtrate under reduced pressure to yield the target product, 3-fluoro-4-(4-morpholinyl)aniline, typically as a colorless solid.[5] This method has been reported to provide a quantitative yield.[5]

Buchwald-Hartwig Amination Approach

For industrial-scale production, a multi-step synthesis route starting from 2-fluoro-4-bromoaniline has been developed.[6] This method involves the protection of the amino group, followed by a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) with morpholine, and subsequent deprotection.

Conceptual Steps:

-

Protection: The amino group of 2-fluoro-4-bromoaniline is protected using an acyl chloride, such as pivaloyl chloride.[6]

-

Cross-Coupling: The protected intermediate is then reacted with morpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos).[6]

-

Deprotection: The protecting group is removed under acidic conditions (e.g., 50% sulfuric acid) to yield the final product.[6] This route is designed to be high-yielding and easily purifiable, making it suitable for large-scale manufacturing.[6]

Applications in Research and Development

The unique structural features of 2-Fluoro-4-(morpholin-4-yl)aniline make it a valuable precursor in several areas of research and development.

Pharmaceutical Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Linezolid .[2][5] Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The morpholinoaniline core provides a crucial part of the final drug structure.

Beyond Linezolid, its derivatives have shown potential in various therapeutic areas:

-

Antimicrobial Agents: It can be modified to create Schiff bases, sulfonamides, and carbamates with significant antimicrobial activity.[1][2]

-

Anticancer Agents: Morpholinoaniline derivatives have been investigated for their potential as anticancer agents, showing activity against cell lines like HepG2.[7][8] Additionally, related 4-morpholino derivatives have been developed as PI3 kinase inhibitors, a key target in cancer therapy.[9]

Materials Science

The fluorescent properties of aniline derivatives make them interesting for materials science applications. 4-Morpholinoaniline has been used to decorate carbon nanodots, significantly improving their photoluminescence quantum yield.[1] The introduction of a fluorine atom, as in 2-fluoro-4-(morpholin-4-yl)aniline, can be used to further tune the emission wavelengths of these materials for applications in OLEDs and other optoelectronic devices.[1]

Analytical Characterization

Ensuring the purity and identity of 2-Fluoro-4-(morpholin-4-yl)aniline is critical for its use in synthesis. A combination of analytical techniques should be employed for comprehensive characterization. While specific validation studies for this exact molecule are not widely published, methods for the related compound 4-fluoroaniline can be adapted.[10]

Recommended Analytical Workflow:

-

Identity Confirmation:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and confirms the identity of the compound. The ¹⁹F NMR is particularly useful for fluorinated compounds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds and can be used as an orthogonal technique to HPLC.

-

-

Physicochemical Characterization:

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

UV-Vis Spectrophotometry: Can be used for quantitative analysis if a suitable chromophore is present.[10]

-

Sources

- 1. ossila.com [ossila.com]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8 [chemicalbook.com]

- 6. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Fluoro-4-(morpholin-4-yl)aniline: A Key Intermediate in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and heterocyclic moieties into molecular scaffolds is a cornerstone of innovation. 2-Fluoro-4-(morpholin-4-yl)aniline, a substituted aniline derivative, emerges as a compound of significant interest at this intersection. Its structure, featuring a fluorine atom ortho to the amino group and a morpholine ring para to it, imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex chemical entities.

This technical guide provides an in-depth exploration of 2-Fluoro-4-(morpholin-4-yl)aniline, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical insights. We will delve into its molecular structure, physicochemical properties, robust synthetic methodologies, chemical reactivity, and its burgeoning applications. A critical aspect of this guide is to disambiguate this compound from its close isomer, 3-fluoro-4-(morpholin-4-yl)aniline, which is more widely documented as a key intermediate in the synthesis of the antibiotic Linezolid[1]. While both isomers are valuable, their distinct substitution patterns lead to different reactivity and potential applications, a nuance that is crucial for the discerning researcher. This compound, identified by the CAS number 209960-29-2, is also noted as "Linezolid Impurity 75," highlighting its relevance in pharmaceutical manufacturing and quality control[2].

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this specific molecule to leverage its potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-Fluoro-4-(morpholin-4-yl)aniline is fundamental to its chemical behavior. The aniline core is functionalized with three key substituents that dictate its reactivity: the primary amino group, the fluorine atom, and the morpholine ring.

Caption: Chemical structure of 2-Fluoro-4-(morpholin-4-yl)aniline.

The physicochemical properties of a compound are critical for designing experimental conditions, from reaction setups to purification and formulation. The following table summarizes the key computed and available properties of 2-Fluoro-4-(morpholin-4-yl)aniline.

| Property | Value | Source |

| CAS Number | 209960-29-2 | [2] |

| Molecular Formula | C₁₀H₁₃FN₂O | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| IUPAC Name | 2-fluoro-4-morpholin-4-ylaniline | [2] |

| Boiling Point | 368.2 ± 42.0 °C at 760 mmHg (Predicted) | [2] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 38.5 Ų | [2] |

| Purity | ≥ 98% | |

| Storage Temperature | 2-8°C, in a dark place |

Synthesis and Purification: A Strategic Approach

The synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline requires a regioselective approach to ensure the correct placement of the fluoro and morpholinyl substituents. A practical and scalable synthetic route, as suggested by patent literature, commences with a readily available starting material such as 2-fluoro-4-bromoaniline. This method involves a three-step process: protection of the reactive amino group, a palladium-catalyzed cross-coupling reaction, and subsequent deprotection to yield the final product.

The rationale behind this multi-step synthesis is rooted in the principles of chemoselectivity. The primary amino group of the starting material is highly nucleophilic and can interfere with the subsequent cross-coupling reaction. Therefore, its protection with a suitable group, such as pivaloyl chloride, is a crucial first step. This ensures that the palladium-catalyzed Buchwald-Hartwig amination occurs selectively at the carbon-bromine bond. The final deprotection step is designed to be efficient and clean, providing the target molecule with high purity.

Caption: Synthetic workflow for 2-Fluoro-4-(morpholin-4-yl)aniline.

Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of the Amino Group

-

To a solution of 2-fluoro-4-bromoaniline in an anhydrous aprotic solvent such as dichloromethane (DCM), add a suitable base, for example, pyridine.

-

Cool the mixture in an ice bath and slowly add pivaloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-Fluoro-4-bromophenyl)pivalamide.

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a reaction vessel, combine the protected aniline from Step 1, morpholine, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable ligand, for instance, Xantphos.

-

Add a base, for example, sodium tert-butoxide, and an anhydrous solvent like dioxane.

-

Degas the mixture and then heat it to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield N-(2-Fluoro-4-(morpholin-4-yl)phenyl)pivalamide.

Step 3: Deprotection

-

Dissolve the coupled product from Step 2 in a 50% aqueous solution of sulfuric acid.

-

Heat the mixture to 100 °C and stir for 30 minutes to 2 hours, monitoring the deprotection by TLC.

-

Cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH solution) until the pH is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to afford pure 2-Fluoro-4-(morpholin-4-yl)aniline.

Purification and Validation: The final product should be a solid at room temperature. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The structure must be confirmed by spectroscopic methods as detailed in the "Spectroscopic Characterization" section.

Chemical Reactivity and Derivatization

The reactivity of 2-Fluoro-4-(morpholin-4-yl)aniline is governed by its three principal functional groups: the primary aniline, the electron-rich morpholine, and the fluorinated aromatic ring. The interplay of these groups allows for a diverse range of chemical transformations, making it a versatile scaffold for building more complex molecules.

-

The Aniline Moiety: The primary amino group is a potent nucleophile and a key handle for derivatization. It can readily undergo reactions such as acylation, sulfonylation, and alkylation. Furthermore, it can be diazotized and subsequently converted into a wide array of other functional groups. The amino group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.

-

The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both the amino and the morpholino groups, which are ortho, para-directing. The fluorine atom, while deactivating through its inductive effect, also acts as an ortho, para-director via resonance. The regioselectivity of electrophilic substitution will be a result of the combined directing effects of these three substituents.

-

The Morpholine Ring: The nitrogen atom of the morpholine ring is a tertiary amine and can participate in reactions such as salt formation with acids. The ether linkage within the morpholine ring is generally stable under most reaction conditions.

This versatile reactivity profile makes 2-Fluoro-4-(morpholin-4-yl)aniline an excellent starting point for the synthesis of a library of derivatives for screening in drug discovery programs. For instance, it is utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy[3].

Applications in Research and Drug Discovery

While the applications of the 3-fluoro isomer as a precursor to Linezolid are well-established, 2-Fluoro-4-(morpholin-4-yl)aniline is also a valuable building block in its own right, particularly in the synthesis of novel pharmaceutical agents and functional materials.

-

Pharmaceutical Scaffolding: The substituted aniline motif is a common feature in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The morpholine group can improve aqueous solubility and provides a handle for further structural modifications. This compound is particularly useful in the development of kinase inhibitors, which are a major class of anti-cancer drugs[3].

-

Medicinal Chemistry: As an analogue of the Linezolid precursor, this compound is of great interest in the development of new antibiotics. The synthesis and evaluation of derivatives of 2-Fluoro-4-(morpholin-4-yl)aniline could lead to the discovery of novel antibacterial agents with improved efficacy or a different spectrum of activity.

-

Materials Science: Fluorinated organic molecules are increasingly being used in the development of advanced materials with unique optical and electronic properties. While specific applications of 2-Fluoro-4-(morpholin-4-yl)aniline in this area are not yet widely reported, its structural features suggest potential for its use in the synthesis of novel dyes, liquid crystals, or organic light-emitting diode (OLED) materials.

Spectroscopic Characterization: A Guide to Structural Verification

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The proton ortho to the fluorine will show a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two protons will also exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (N-CH₂) would be expected around δ 3.0-3.5 ppm, while the four protons adjacent to the oxygen atom (O-CH₂) would be shifted downfield to approximately δ 3.8-4.2 ppm.

-

Amine Protons: The two protons of the primary amino group will appear as a broad singlet, typically in the range of δ 3.5-4.5 ppm, and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will appear around δ 50-55 ppm, while the carbons adjacent to the oxygen will be further downfield, typically around δ 65-70 ppm.

Mass Spectrometry (MS):

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 196. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 197.

-

Fragmentation Pattern: The fragmentation of the molecule would likely involve the loss of small neutral molecules from the morpholine ring (e.g., loss of C₂H₄O) and cleavage of the C-N bond connecting the morpholine ring to the aniline. The aromatic ring itself is expected to be relatively stable.

Infrared (IR) Spectroscopy:

-

N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹.

-

C-N and C-O Stretching: The C-N and C-O stretching vibrations of the morpholine and aniline moieties will appear in the fingerprint region (1000-1300 cm⁻¹).

-

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While a specific safety data sheet (SDS) for 2-Fluoro-4-(morpholin-4-yl)aniline is not widely available, the safety precautions for its isomer, 3-fluoro-4-morpholinoaniline, can serve as a prudent guide.

GHS Hazard Statements (based on the 3-fluoro isomer):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-4-(morpholin-4-yl)aniline is a strategically designed molecule with significant potential as a building block in synthetic chemistry. Its unique combination of a fluorinated aniline core and a morpholine substituent provides a versatile platform for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and potentially new classes of antibiotics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and potential applications, with a strong emphasis on the scientific rationale behind its use. By understanding the nuances of this compound, researchers are better equipped to unlock its full potential in their quest for new discoveries that can advance science and medicine.

References

-

PubChem. Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 2-Fluoro-4-(morpholin-4-yl)aniline. [Link]

- [No specific reference for this cit

-

PubChem. Compound Summary for CID 11481003, 2-Fluoro-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. [Link]

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

- [No specific reference for this cit

Sources

The Synthetic Versatility of 2-Fluoro-4-(morpholin-4-yl)aniline: A Reactivity Profile for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Fluoro-4-(morpholin-4-yl)aniline, a key building block in modern organic synthesis. The unique electronic interplay of the activating amino and morpholino groups with the deactivating, ortho,para-directing fluorine atom imparts a nuanced reactivity that is of significant interest to researchers in drug development and materials science. This document explores the molecule's behavior in key organic transformations, including its synthesis, electrophilic aromatic substitution, and reactions involving its versatile amino group, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: A Molecule of Dichotomous Reactivity

2-Fluoro-4-(morpholin-4-yl)aniline is a polysubstituted aromatic amine that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of pharmaceuticals, where the morpholino and fluoroaniline moieties are common pharmacophores.[1] The strategic placement of a fluorine atom ortho to the amino group and meta to the morpholino group introduces a fascinating electronic dichotomy. The amino and morpholino groups are strong activating, ortho,para-directing groups, enriching the aromatic ring with electron density.[2] Conversely, the highly electronegative fluorine atom exerts a deactivating inductive effect (-I) while simultaneously exhibiting a weak resonance donating effect (+M), also directing ortho and para.[1] This intricate balance of electronic effects governs the regioselectivity and overall reactivity of the molecule, making a thorough understanding of its chemical behavior essential for its effective utilization.

This guide will dissect the reactivity of 2-Fluoro-4-(morpholin-4-yl)aniline, providing a detailed examination of its synthesis and its participation in a range of pivotal organic reactions.

Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline

The most common and industrially viable synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline involves a two-step sequence starting from 1,2-difluoro-4-nitrobenzene. This approach leverages a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of the nitro group.

Figure 1: General synthetic scheme for 2-Fluoro-4-(morpholin-4-yl)aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The fluorine atom para to the nitro group is preferentially substituted due to the greater resonance stabilization of the Meisenheimer intermediate.

Step 2: Reduction of the Nitro Group

The resulting 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to the corresponding aniline. Several methods can be employed for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media.

| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | >95% | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Metal/Acid Reduction | Fe, NH₄Cl in EtOH/H₂O | ~85-95% | Inexpensive, robust | Generates metallic waste |

Experimental Protocol: Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline

Part A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or DMSO, add morpholine (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 4-(2-fluoro-4-nitrophenyl)morpholine.

Part B: Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline

-

To a suspension of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (5 equivalents).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Fluoro-4-(morpholin-4-yl)aniline.

Electrophilic Aromatic Substitution: A Tale of Competing Directors

The aromatic ring of 2-Fluoro-4-(morpholin-4-yl)aniline is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the amino and morpholino groups.[2] The regioselectivity of these reactions is dictated by the interplay of the directing effects of all three substituents.

Figure 2: Analysis of directing effects for electrophilic substitution.

-

Amino Group (-NH₂): As a powerful activating group, it strongly directs incoming electrophiles to the ortho (position 3, which is blocked, and position 5) and para (position 1, which is blocked) positions.

-

Morpholino Group: The nitrogen atom of the morpholine ring also donates electron density into the aromatic system, acting as a strong activating, ortho,para-director. It directs towards positions 3 (blocked) and 5.

-

Fluoro Group (-F): While inductively deactivating, the fluorine atom is an ortho,para-director due to resonance. It directs towards positions 1 (blocked) and 3 (blocked).

Considering these effects, the most probable sites for electrophilic attack are position 5 (ortho to the amino group and ortho to the morpholino group) and position 3 (ortho to the fluorine and meta to the amino group). The powerful activating effects of the amino and morpholino groups are expected to dominate, making position 5 the most likely site of substitution.

Halogenation

Anilines are highly susceptible to halogenation.[2] Direct bromination of 2-fluoroaniline, a related compound, has been shown to proceed readily to give the 4-bromo-2-fluoroaniline in high yield.[3] Given the increased activation of the target molecule by the morpholino group, direct bromination is expected to be facile and occur at position 5. To control the reaction and avoid potential polysubstitution, protection of the amino group as an acetanilide may be necessary.

Representative Protocol: Bromination of 2-Fluoro-4-(morpholin-4-yl)aniline (Adapted from a similar procedure for 2-fluoroaniline)

-

Dissolve 2-Fluoro-4-(morpholin-4-yl)aniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the brominated product.

Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-directing anilinium ion.[4] Therefore, it is standard practice to protect the amino group as an acetanilide before nitration. This moderates the reactivity and ensures para-substitution relative to the activating acetylamino group. For 2-Fluoro-4-(morpholin-4-yl)aniline, after acetylation, the primary directing influence will be the acetylamino group, leading to nitration at position 5.

Representative Protocol: Nitration of N-acetyl-2-fluoro-4-(morpholin-4-yl)aniline

-

Protect the amino group of 2-Fluoro-4-(morpholin-4-yl)aniline by reacting it with acetic anhydride in the presence of a mild base to form N-(2-fluoro-4-(morpholin-4-yl)phenyl)acetamide.

-

Dissolve the acetanilide in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

The nitro group can then be reduced if desired, and the acetyl group can be removed by hydrolysis.

Sulfonation

Sulfonation of anilines typically requires heating with concentrated sulfuric acid.[2] The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges to the aminobenzenesulfonic acid. For 2-Fluoro-4-(morpholin-4-yl)aniline, sulfonation is expected to occur at the sterically accessible and electronically enriched position 5.

Representative Protocol: Sulfonation of 2-Fluoro-4-(morpholin-4-yl)aniline

-

Carefully add 2-Fluoro-4-(morpholin-4-yl)aniline to concentrated sulfuric acid.

-

Heat the mixture in an oil bath at 180-190 °C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated sulfonic acid derivative by filtration.

Reactions of the Amino Group

The primary amino group of 2-Fluoro-4-(morpholin-4-yl)aniline is a versatile functional handle for a wide array of chemical transformations.

Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, as discussed in the context of nitration.

Figure 3: Acylation of the amino group.

Diazotization and Sandmeyer Reactions

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] The resulting diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br, I), cyano, and hydroxyl groups.

Representative Protocol: Diazotization and Sandmeyer Reaction

-

Dissolve 2-Fluoro-4-(morpholin-4-yl)aniline in an aqueous solution of a strong acid (e.g., HCl, HBr) and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

To the resulting diazonium salt solution, add a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) to effect the substitution.

-

Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.

-

Extract the product with an organic solvent, wash, dry, and purify.

Palladium-Catalyzed Cross-Coupling Reactions

To participate in cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, a halide needs to be present on the aromatic ring. This can be achieved through the Sandmeyer reaction on the corresponding diazonium salt or by starting with a halogenated precursor. For instance, if a bromine atom is present at position 5, this site becomes a handle for C-C or C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A bromo-substituted derivative of 2-Fluoro-4-(morpholin-4-yl)aniline could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. A bromo-substituted derivative could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base to introduce a new amino substituent.

Conclusion

2-Fluoro-4-(morpholin-4-yl)aniline exhibits a rich and nuanced reactivity profile that is a direct consequence of the electronic interplay between its substituents. The strong activating and ortho,para-directing amino and morpholino groups render the aromatic ring highly susceptible to electrophilic attack, with position 5 being the most probable site of substitution. The versatile primary amino group serves as a key functional handle for a variety of transformations, including protection, diazotization, and subsequent derivatization. Furthermore, halogenated derivatives of this molecule are excellent substrates for powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of this reactivity is paramount for leveraging the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and advanced materials.

References

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

ResearchGate. (2011). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (1934). US1963597A - Nitration of n-acetyl-p-toluidine.

-

PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

- Google Patents. (1984). US4443631A - Selective halogenation of 2-fluoroaniline.

-

Allen Career Institute. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

WIPO. (2023). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Competitive reaction of amines and aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. Retrieved from [Link]

-

Reddit. (2024). Nitration of 4-acetyl-pyridine. Retrieved from [Link]

-

ResearchGate. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. Retrieved from [Link]

Sources

Key intermediates in 2-Fluoro-4-(morpholin-4-yl)aniline synthesis

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline: Key Intermediates and Mechanistic Insights

Abstract

2-Fluoro-4-(morpholin-4-yl)aniline is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic Linezolid[1][2]. Its molecular architecture, featuring a fluorinated aniline core coupled with a morpholine moiety, makes it a versatile scaffold in drug discovery[3]. This technical guide provides an in-depth examination of the predominant synthetic route to this compound, focusing on the critical intermediates, reaction mechanisms, and field-proven experimental protocols. It is intended for researchers, chemists, and process development professionals who require a robust and scalable synthesis.

Retrosynthetic Analysis and Dominant Synthetic Strategy

The most industrially viable and commonly reported synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline (3) proceeds via a two-step sequence. The strategy hinges on the regioselective installation of the morpholine ring, followed by the reduction of a nitro group to the target aniline.

A retrosynthetic analysis reveals two key bond disconnections:

-

C-N Bond (Aniline): The final aniline functionality is logically derived from the reduction of a more stable nitro group precursor. This is a standard, high-yielding transformation in medicinal chemistry.

-

C-N Bond (Morpholine): The morpholine ring is installed via a nucleophilic aromatic substitution (SNAr) reaction on an activated aromatic ring.

This leads to the identification of the primary starting material, 1,2-difluoro-4-nitrobenzene (1) , and the pivotal intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine (2) .

Caption: Retrosynthetic pathway for 2-Fluoro-4-(morpholin-4-yl)aniline.

Key Intermediate: Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine (2)

The formation of this nitro-aromatic intermediate is the cornerstone of the entire synthesis. It is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanism and Scientific Rationale

The SNAr reaction is a two-step addition-elimination process[4]. For this reaction to proceed efficiently, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), which in this case is the nitro (-NO₂) group.

-

Nucleophilic Attack: The nitrogen atom of morpholine acts as the nucleophile, attacking one of the fluorine-bearing carbons of 1,2-difluoro-4-nitrobenzene. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex[4]. The negative charge is effectively delocalized onto the oxygen atoms of the nitro group.

-

Elimination of Leaving Group: Aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group.

Causality of Regioselectivity: A critical aspect of this step is the regioselectivity. The starting material has two fluorine atoms, at positions C1 and C2. Nucleophilic attack occurs preferentially at the C1 position (para to the nitro group) rather than the C2 position (meta to the nitro group). This is because the stabilizing effect of the nitro group is significantly stronger for an attack at the para position, where the resulting negative charge can be delocalized directly onto the EWG through resonance. An attack at the meta position does not allow for this direct delocalization, resulting in a higher energy and less stable intermediate. Some reports have noted that without careful control of reaction conditions, the undesired isomer can form[5].

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Experimental Protocol

This protocol is synthesized from common procedures reported in the literature[1].

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 1,2-Difluoro-4-nitrobenzene | 1.0 | 159.09 | 15.9 g | Starting Material |

| Morpholine | 2.5 | 87.12 | 21.8 g | Nucleophile & Base |

| Acetonitrile (ACN) | - | 41.05 | 150 mL | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq) and acetonitrile (150 mL).

-

Stir the mixture to dissolve the starting material.

-

Add morpholine (2.5 eq) to the solution at room temperature. An excess of morpholine is used to act as both the nucleophile and the base to neutralize the HF formed during the reaction.

-

Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water with stirring. The product will precipitate as a solid.

-

Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 100 mL) to remove excess morpholine and salts.

-

Dry the resulting yellow solid under vacuum at 50-60°C.

-

Self-Validation/Purification: The crude product can be recrystallized from ethanol or isopropanol to achieve high purity (>99%). Expected yield is typically in the range of 85-95%. The identity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Final Product: Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline (3)

The final step is the reduction of the aromatic nitro group of intermediate (2) to the corresponding primary amine. This transformation is one of the most fundamental and reliable reactions in organic synthesis.

Methodologies and Mechanistic Considerations

Several methods are effective for this reduction, with the choice often depending on scale, cost, and safety considerations.

-

Catalytic Hydrogenation (Preferred Method): This is the cleanest and often most efficient method for large-scale production.

-

Catalysts: Palladium on activated carbon (Pd/C) is the most common and robust choice[6][7]. Raney Nickel is also effective but can be more pyrophoric[8][9]. Platinum-based catalysts are also used[10].

-

Mechanism: The reaction occurs on the surface of the metal catalyst. The nitro compound adsorbs to the catalyst surface, where it reacts with activated hydrogen (H₂ gas dissociated into hydrogen atoms on the metal surface). The reduction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine[11]. The process is highly selective for the nitro group, leaving the aromatic ring and fluorine substituent intact.

-

-

Chemical Reduction:

Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol represents a standard and scalable procedure for the reduction step[6].

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 4-(3-Fluoro-4-nitrophenyl)morpholine | 1.0 | 226.21 | 22.6 g | Starting Intermediate |

| 10% Palladium on Carbon (Pd/C) | ~1-2 mol% | - | ~0.5 g | Catalyst (50% wet) |

| Methanol or Ethanol | - | - | 250 mL | Solvent |

| Hydrogen (H₂) Gas | Excess | 2.02 | 50-60 psi | Reducing Agent |

Procedure:

-

Safety First: Conduct this procedure in a well-ventilated fume hood. Pd/C can be pyrophoric when dry and exposed to air. Handle with care.

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 4-(3-fluoro-4-nitrophenyl)morpholine (1.0 eq) and the solvent (Methanol or Ethanol).

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C (50% wet) catalyst.

-

Seal the vessel, evacuate the air, and purge with nitrogen three times.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature or with gentle cooling if necessary.

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-4 hours.

-

Self-Validation/Workup:

-

Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-Fluoro-4-(morpholin-4-yl)aniline as an off-white to brown crystalline solid[2]. Expected yield is >95%. Purity should be confirmed by HPLC, NMR, and melting point (121-123 °C)[3].

-

Conclusion

The synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline is a robust and well-understood process dominated by a two-step sequence. The success of the synthesis relies on a regioselective nucleophilic aromatic substitution to form the key intermediate, 4-(3-fluoro-4-nitrophenyl)morpholine, followed by a high-yielding reduction of the nitro group. Catalytic hydrogenation stands out as the method of choice for the final step due to its efficiency, cleanliness, and scalability. By understanding the underlying mechanisms and adhering to validated protocols, researchers and developers can reliably produce this vital pharmaceutical building block with high purity and yield.

References

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.

-

4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

2-Fluoro-4-(morpholin-4-yl)aniline. PubChem. Available at: [Link]

- CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. Google Patents.

-

Fox, J. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Available at: [Link]

- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.

-

Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. ResearchGate. Available at: [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]

- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.

- US3148217A - Catalytic hydrogenation of halonitrobenzene compounds. Google Patents.

-

Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available at: [Link]

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). Available at: [Link]

-

Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

-

Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. National Center for Biotechnology Information. Available at: [Link]

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]

-

3-Fluoro-4-morpholinoaniline. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 8. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 9. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]

- 10. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 11. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-Fluoro-4-(morpholin-4-yl)aniline as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis and utilization of 2-Fluoro-4-(morpholin-4-yl)aniline. This compound is a critical heterocyclic building block, primarily leveraged in the development of kinase inhibitors and other advanced therapeutic agents.[1][2] This document details two robust synthetic protocols—Nucleophilic Aromatic Substitution (SNAr) followed by nitro-group reduction, and a Palladium-catalyzed Buchwald-Hartwig amination—offering insights into the mechanistic rationale behind procedural steps. Furthermore, we illustrate its application as a key nucleophilic precursor in the synthesis of complex bioactive molecules, such as quinazoline-based kinase inhibitors, and provide protocols for its characterization and safe handling.

Introduction: The Strategic Importance of 2-Fluoro-4-(morpholin-4-yl)aniline

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of paramount importance. The 4-morpholinoaniline moiety is one such scaffold, found in a range of clinically significant drugs, including the antibiotic Linezolid and several investigational anticancer agents like Entospletinib and Momelotinib.[3][4] The specific intermediate, 2-Fluoro-4-(morpholin-4-yl)aniline, offers a strategic combination of functionalities:

-

A Nucleophilic Aniline Group: The primary amine serves as a versatile handle for forming amide, sulfonamide, urea, or carbon-nitrogen bonds, enabling the construction of diverse molecular architectures.[5]

-

An Electron-Rich Morpholine Ring: This group often enhances aqueous solubility and can form critical hydrogen bond interactions with biological targets.

-

An Ortho-Fluorine Substituent: The fluorine atom provides a powerful tool for modulating the electronic properties and metabolic stability of the final drug molecule.[5] It can influence the pKa of the adjacent aniline, alter molecular conformation, and enhance binding affinity to target proteins.[5]

This unique combination makes 2-Fluoro-4-(morpholin-4-yl)aniline a highly sought-after intermediate in the synthesis of targeted therapies, particularly kinase inhibitors targeting pathways like EGFR and PI3K.[6][7]

Physicochemical Properties & Characterization

Accurate characterization is fundamental to ensuring the quality and reactivity of the intermediate in downstream applications.

Table 1: Physicochemical Data for 2-Fluoro-4-(morpholin-4-yl)aniline

| Property | Value | Source(s) |

| CAS Number | 182563-38-8 (Note: several sources refer to the isomer 3-Fluoro-4-morpholinoaniline, CAS 93246-53-8) | PubChem[8] |

| Molecular Formula | C₁₀H₁₃FN₂O | PubChem[8] |

| Molecular Weight | 196.22 g/mol | PubChem[8] |

| Appearance | Light yellow to brown crystalline powder | TCI[9] |

| Melting Point | 121-125 °C | TCI[9] |

| Purity (Typical) | >98.0% (GC, Nonaqueous Titration) | TCI[9] |

| Solubility | Soluble in Methanol | TCI[9] |

Synthetic Protocols for 2-Fluoro-4-(morpholin-4-yl)aniline

Two primary, scalable synthetic routes are presented. The choice of method often depends on the availability of starting materials, cost considerations, and desired scale.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) & Nitro Reduction

This widely-employed, two-step strategy leverages the activation of an aromatic ring by a nitro group to facilitate nucleophilic substitution.[5]

Causality and Mechanistic Insight: The synthesis begins with 1,2-difluoro-4-nitrobenzene. The strongly electron-withdrawing nitro group activates the para-position (C-1) for nucleophilic attack. Morpholine, a secondary amine, acts as the nucleophile, displacing the fluorine atom at C-1 in a classic SNAr reaction.[5][10] The subsequent reduction of the nitro group to a primary amine is a standard transformation, for which catalytic hydrogenation is preferred in industrial settings due to its high efficiency and clean byproducts (primarily water).[5]

Workflow Diagram:

Caption: Workflow for the SNAr/Reduction Synthesis Route.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-morpholino-1-nitrobenzene (SNAr Reaction)

-

Reagents & Setup:

-

To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1 equiv.).

-

Add a suitable solvent such as dioxane (approx. 5-10 mL per gram of starting material).[11]

-

Add morpholine (1.1-1.2 equiv.).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, which will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum. This intermediate is often of sufficient purity for the next step.

-

Step 2: Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline (Nitro Reduction)

-

Reagents & Setup:

-

Charge a hydrogenation vessel with the crude 2-fluoro-4-morpholino-1-nitrobenzene from Step 1.

-

Add a suitable solvent, such as methanol or ethyl acetate.

-

Carefully add Palladium on carbon (Pd/C, 5-10% w/w) catalyst under a nitrogen or argon atmosphere.

-

-

Reaction Execution:

-

Seal the vessel and purge with hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Fluoro-4-(morpholin-4-yl)aniline.

-

Protocol 3.2: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when starting from halogenated anilines.[12]

Causality and Mechanistic Insight: The synthesis starts with an amino-protected 2-fluoro-4-bromoaniline. The amino group is protected (e.g., as a pivaloyl amide) to prevent self-coupling.[11] The core of this reaction is a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl bromide into the Pd(0) center. Subsequent coordination of the morpholine and deprotonation by a base leads to a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is critical to facilitate the reductive elimination step.[11] The final deprotection step under acidic conditions liberates the aniline.

Workflow Diagram:

Caption: Workflow for the Buchwald-Hartwig Amination Route.

Experimental Protocol:

Step 1: Synthesis of N-(2-Fluoro-4-morpholinophenyl)pivalamide (Coupling)

-

Reagents & Setup:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).[11]

-

Add the base (e.g., sodium tert-butoxide, NaOtBu).

-

Add the starting material, N-(3-fluoro-4-bromophenyl)pivalamide (1 equiv.).[11]

-

Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).

-

-

Reaction Execution:

-

Work-up and Isolation:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Step 2: Synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline (Deprotection)

-

Reagents & Setup:

-

Place the protected intermediate from Step 1 into a round-bottom flask.

-

Add 50% aqueous sulfuric acid.[11]

-

-

Reaction Execution:

-

Heat the mixture to 100 °C and stir for 30 minutes to 2 hours, or until deprotection is complete (monitor by TLC/LC-MS).[11]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers and concentrate under reduced pressure to yield the final product.

-

Application: Synthesis of a Quinazoline-Based Kinase Inhibitor Precursor

The primary amino group of 2-Fluoro-4-(morpholin-4-yl)aniline is an excellent nucleophile for building more complex heterocyclic systems, such as the 4-anilinoquinazoline core found in many EGFR inhibitors like Gefitinib.[13][14]

Causality and Mechanistic Insight: The reaction involves the nucleophilic substitution of a leaving group (typically a chlorine atom) on a quinazoline ring. The lone pair of the aniline nitrogen in our intermediate attacks the electron-deficient C4 position of the 2,4-dichloroquinazoline scaffold. This reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, or by heat in a suitable high-boiling solvent like isopropanol.

Application Workflow Diagram:

Caption: Use of the intermediate to form a quinazoline core.

Representative Protocol:

-

Reagents & Setup:

-

In a round-bottom flask, suspend the substituted 2,4-dichloroquinazoline (1 equiv.) in a solvent such as isopropanol or n-butanol.

-

-

Reaction Execution:

-

Add 2-Fluoro-4-(morpholin-4-yl)aniline (1-1.1 equiv.) to the suspension.

-

Heat the mixture to reflux and maintain for 4-12 hours. The reaction typically generates HCl, which may precipitate the product as its hydrochloride salt.

-

Monitor the reaction for completion by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid (the hydrochloride salt of the product) by vacuum filtration.

-

Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.

-

The product can be used as the salt or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted into an organic solvent to yield the free base.

-

Safety and Handling

Proper safety precautions are essential when working with this and related aniline compounds.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[9][15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.

-

4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem.

-

2-Fluoro-4-(morpholin-4-yl)aniline. MySkinRecipes.

-

2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate.

-

(PDF) 4-Morpholinoaniline. ResearchGate.

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH).

-

Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health (NIH).

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Innospk.

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem, National Institutes of Health (NIH).

-

3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry (TCI).

-

3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.

-

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5. Biosynth.

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, National Institutes of Health (NIH).

-

2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003. PubChem, National Institutes of Health (NIH).

-

A New Synthesis of Gefitinib. ResearchGate.

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.

-

3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET. Ossila.

-

4-Fluoroaniline - SAFETY DATA SHEET. Fisher Scientific.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

-

Buchwald–Hartwig amination. Wikipedia.

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry.

-

The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate.

-

US8350029B2 - Process for the preparation of gefitinib. Google Patents.

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate.

-

4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET. Central Drug House.

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI.

-

Drug Discovery - Inhibitor. Chemical-Konomics.

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed, National Institutes of Health (NIH).

-

2-fluoroaniline (CL-4: PUBLIC) - GPS Safety Summary. Aarti Industries.

-

Discovery of pyrrolo[2,1-f][5][11][18]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. National Institutes of Health (NIH).

-

Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.

-

Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed, National Institutes of Health (NIH).

Sources

- 1. 2-Fluoro-4-(morpholin-4-yl)aniline [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fishersci.com [fishersci.com]

- 18. ossila.com [ossila.com]

HPLC and LC-MS methods for 2-Fluoro-4-(morpholin-4-yl)aniline analysis

An In-depth Guide to the Quantitative Analysis of 2-Fluoro-4-(morpholin-4-yl)aniline using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

2-Fluoro-4-(morpholin-4-yl)aniline is a key fluorinated heterocyclic building block in modern medicinal chemistry.[1] Its structure, incorporating a fluorinated aniline core linked to a morpholine moiety, makes it a critical intermediate in the synthesis of advanced therapeutic agents.[2] Most notably, it is a precursor in the production of Linezolid, a vital antibiotic used to combat serious Gram-positive bacterial infections.[2][3] The purity and concentration of this intermediate are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantification in raw materials, during synthesis, and in final product quality control.

This application note provides detailed, field-proven protocols for the analysis of 2-Fluoro-4-(morpholin-4-yl)aniline using two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection for routine purity and assay testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity quantification and impurity identification. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory expectations.[4]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties of 2-Fluoro-4-(morpholin-4-yl)aniline directly inform the selection of columns, mobile phases, and detection parameters.

| Property | Value | Source | Analytical Implication |

| Molecular Formula | C₁₀H₁₃FN₂O | [5][6] | Used to calculate the exact mass for mass spectrometry. |

| Molecular Weight | 196.22 g/mol | [5][6] | Essential for preparing standard solutions of known concentration. |

| Appearance | Off-white to brown crystalline powder | [2][3] | Indicates the physical state for handling and sample preparation. |

| Melting Point | 121-125 °C | [2][3] | A key specification for material identification and purity. |